Cas no 1137140-90-9 (4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde)
4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde
- 3,5-dibenzyl-2-phenylbenzaldehyde
- 1137140-90-9
-
- Inchi: 1S/C27H22O/c28-20-26-19-23(16-21-10-4-1-5-11-21)18-25(17-22-12-6-2-7-13-22)27(26)24-14-8-3-9-15-24/h1-15,18-20H,16-17H2
- InChI Key: IGMWTMRKZIANMU-UHFFFAOYSA-N
- SMILES: O=CC1C=C(CC2C=CC=CC=2)C=C(CC2C=CC=CC=2)C=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 362.167065321g/mol
- Monoisotopic Mass: 362.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topological Polar Surface Area: 17.1Ų
4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12178846-1g |
4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde |
1137140-90-9 | 95+% | 1g |
$644 | 2024-07-23 |
4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde
Comprehensive Overview of 4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 1137140-90-9)
4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 1137140-90-9) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and synthetic chemistry. This compound, characterized by its unique biphenyl core and aldehyde functional group, serves as a versatile intermediate in the synthesis of complex molecules. Its structural features, including the dibenzyl substitution pattern, make it a valuable building block for designing advanced materials and bioactive molecules.
In recent years, the demand for 4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde has surged due to its potential applications in drug discovery and organic electronics. Researchers are particularly interested in its role as a precursor for fluorescent dyes and liquid crystal materials, which are critical for developing next-generation displays and sensors. The compound's aldehyde group offers a reactive site for further functionalization, enabling the creation of tailored derivatives with enhanced properties.
The synthesis of 4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions, including Suzuki coupling and oxidation processes. These methods ensure high purity and yield, meeting the stringent requirements of industrial and academic laboratories. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm the compound's structure and purity, ensuring its suitability for advanced applications.
One of the most intriguing aspects of 4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde is its potential in green chemistry. With growing emphasis on sustainable practices, researchers are exploring eco-friendly synthetic routes and catalytic systems to produce this compound with minimal environmental impact. This aligns with the broader trend of sustainable chemical manufacturing, a topic frequently searched by professionals and enthusiasts alike.
In the pharmaceutical sector, 4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde is being investigated for its role in designing small-molecule inhibitors and therapeutic agents. Its biphenyl scaffold is a common motif in drug candidates targeting various diseases, including cancer and inflammatory disorders. The compound's ability to modulate biological pathways makes it a promising candidate for further preclinical studies.
From a commercial perspective, 4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde is available through specialized chemical suppliers, often in milligram to kilogram quantities. Pricing and availability may vary depending on purity grades and custom synthesis requirements. Researchers are advised to consult technical data sheets and safety guidelines before handling this compound in laboratory settings.
In summary, 4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 1137140-90-9) represents a fascinating intersection of chemistry, materials science, and biotechnology. Its multifaceted applications and synthetic versatility position it as a compound of enduring interest in both academic and industrial research. As advancements in organic synthesis and molecular design continue, this compound is likely to play an increasingly prominent role in cutting-edge scientific endeavors.
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